m-Toluamide, 2-((p-chlorobenzyl)oxy)-
Description
m-Toluamide, 2-((p-chlorobenzyl)oxy)- (C₁₅H₁₄ClNO₂; InChIKey: ZXQNCYPJDCCDHP-UHFFFAOYSA-N) is a synthetic organic compound characterized by a toluamide backbone substituted with a p-chlorobenzyl ether group at the 2-position of the aromatic ring .
Properties
CAS No. |
93944-74-2 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-2-4-13(15(17)18)14(10)19-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H2,17,18) |
InChI Key |
ZXQNCYPJDCCDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Toluamide, 2-((p-chlorobenzyl)oxy)- typically involves the reaction of m-toluamide with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
m-Toluamide, 2-((p-chlorobenzyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
m-Toluamide, 2-((p-chlorobenzyl)oxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of m-Toluamide, 2-((p-chlorobenzyl)oxy)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
a) p-Chlorobenzyl Derivatives
lists multiple p-chlorobenzyl compounds, such as P-Chlorobenzyl Chloride and P-Chlorobenzyl Bromide , which are precursors for synthesizing pharmaceuticals and agrochemicals. Unlike these halides, m-Toluamide’s ether linkage and amide group reduce electrophilicity, likely decreasing reactivity but improving stability in biological systems.
b) 4-((Chlorobenzyl)oxy)benzaldehyde Derivatives
In -((chlorobenzyl)oxy)benzaldehyde intermediates are used to synthesize Bis-Schiff bases and 1,3-thiazolidin-4-ones, which exhibit antimicrobial and anti-inflammatory activities.
Pharmacologically Active Analogues
a) Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide hydrochloride)
Procarbazine () shares a toluamide backbone but includes a hydrazine substituent. Its metabolism involves cytochrome P-450-mediated oxidation to azo and azoxy derivatives, which generate alkylating agents. In contrast, m-Toluamide, 2-((p-chlorobenzyl)oxy)- lacks hydrazine, suggesting different metabolic pathways and reduced carcinogenic risk .
b) Chloroquine Derivatives with p-Chlorobenzyl Groups
highlights p-chlorobenzyl-substituted compounds (e.g., compound 34) that modulate amyloid peptide processing. The presence of a p-chlorobenzyl group in m-Toluamide, 2-((p-chlorobenzyl)oxy)- may similarly influence interactions with hydrophobic protein domains, though its amide group could confer distinct solubility or binding properties.
a) Melting Points and Solubility
Oxazole derivatives with p-tolyl or chlorophenyl groups () exhibit melting points ranging from 81°C to 187°C. The p-chlorobenzyl ether in m-Toluamide, 2-((p-chlorobenzyl)oxy)- likely increases melting point compared to non-chlorinated analogs due to enhanced intermolecular forces.
Metabolic and Toxicological Profiles
Procarbazine’s metabolism () involves cytochrome P-450, producing reactive intermediates. The absence of hydrazine in m-Toluamide, 2-((p-chlorobenzyl)oxy)- may reduce toxicity, but the p-chlorobenzyl group could still undergo oxidative dechlorination or glucuronidation.
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Physicochemical Properties
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